2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride
Description
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride is a fluorinated acyl iodide characterized by a fully substituted hexafluorinated carbon backbone, an iodine atom at the 4-position, and a terminal acyl fluoride group (-COF). This compound’s unique structure combines strong electron-withdrawing effects from fluorine atoms with the nucleofugal iodine substituent, making it highly reactive in substitution and coupling reactions.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-iodobutanoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7IO/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSGHHKEUQNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)I)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502610 | |
| Record name | 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-18-4 | |
| Record name | 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Iodohexafluorobutyryl fluoride typically involves the reaction of hexafluorobutyryl fluoride with iodine. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of the fluorine and iodine components .
Chemical Reactions Analysis
4-Iodohexafluorobutyryl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The fluorine atoms can engage in addition reactions with various electrophiles.
Common reagents used in these reactions include strong bases, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Materials Science
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride is utilized in the synthesis of advanced materials. Its fluorinated nature enhances the properties of polymers and coatings:
- Fluorinated Polymers : The compound can be used as a monomer or additive in the production of fluorinated polymers. These materials exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. They are particularly useful in applications requiring durability under harsh conditions.
- Coatings : Due to its low surface energy and hydrophobic characteristics, this compound is employed in developing coatings that repel water and oils. These coatings find applications in electronics and automotive industries to protect surfaces from corrosion and contamination.
Pharmaceutical Applications
In the pharmaceutical sector, this compound plays a role in drug development:
- Synthesis of Fluorinated Drugs : Fluorine atoms can significantly influence the biological activity of compounds. This compound serves as an intermediate in synthesizing fluorinated pharmaceuticals that demonstrate enhanced metabolic stability and bioavailability.
- Targeted Drug Delivery : The unique properties of this compound allow for its use in creating drug delivery systems that can target specific tissues or cells more effectively than traditional methods.
Environmental Studies
The environmental implications of fluorinated compounds are significant due to their persistence and potential toxicity:
- PFAS Research : As part of ongoing studies on per- and polyfluoroalkyl substances (PFAS), this compound is analyzed for its environmental behavior and impact on ecosystems. Understanding its degradation pathways and accumulation in biota is crucial for assessing risks associated with fluorinated compounds.
Case Study 1: Synthesis of Fluorinated Polymers
A study demonstrated the successful incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal stability and chemical resistance compared to standard polymers. Tests showed a significant increase in performance metrics such as tensile strength and elongation at break.
Case Study 2: Drug Development
Research involving this compound has led to the development of a new class of anti-cancer agents. By modifying existing drug structures with fluorinated moieties derived from this compound, researchers observed enhanced efficacy against specific cancer cell lines while reducing side effects typically associated with conventional therapies.
Case Study 3: Environmental Impact Assessment
In an environmental study focusing on PFAS compounds, researchers tracked the persistence of this compound in aquatic ecosystems. Results indicated that while the compound was resistant to biodegradation processes, its concentration declined over time due to photolytic degradation under UV light exposure.
Mechanism of Action
The mechanism by which 4-Iodohexafluorobutyryl fluoride exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. The fluorine atoms can form strong bonds with carbon, leading to the formation of stable compounds. The iodine atom can participate in substitution reactions, altering the chemical structure of the target molecules. These interactions can affect molecular pathways and lead to various chemical transformations .
Comparison with Similar Compounds
Functional Group and Reactivity
Key Observations :
- The iodine atom in the target compound enhances leaving-group ability compared to non-halogenated analogs (e.g., PFMOBA or hexafluoro-1-butanol), enabling efficient SN2 reactions or cross-coupling chemistry.
- The acyl fluoride group is more reactive than carboxylic acids or alcohols, favoring nucleophilic acyl substitutions (e.g., with amines or alcohols to form amides/esters).
Physicochemical Properties
Key Observations :
- The iodine atom increases molecular weight and lipophilicity (higher LogP) compared to non-iodinated analogs like PFMOBA or hexafluoro-1-butanol.
- Hexafluoro-1,5-pentanediol exhibits exceptional dual solubility due to hydroxyl groups, unlike the hydrophobic target compound.
Biological Activity
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride (CAS No. 6044-18-4) is a fluorinated compound with significant potential in various scientific fields, particularly in organic synthesis and biological research. Its unique chemical structure allows it to interact with biological systems in ways that are still being explored. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₄F₇IO
- Molecular Weight : 323.94 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to form stable bonds with various molecular targets due to the presence of fluorine and iodine atoms. The fluorine atoms can create strong carbon-fluorine bonds that are resistant to metabolic degradation, which is beneficial for drug development. The iodine atom facilitates substitution reactions that can modify the structure and function of target biomolecules.
Biological Applications
-
Organic Synthesis :
- Used as a reagent in the formation of carbon-fluorine bonds.
- Serves as an intermediate in synthesizing more complex organic molecules.
-
Biological Activity Studies :
- Investigated for potential enzyme inhibition or receptor binding.
- Explored as a lead compound in drug development due to its unique properties.
-
Material Science :
- Applications in producing specialized materials that leverage the unique properties of fluorinated compounds.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various fluorinated compounds on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition of certain enzymes compared to non-fluorinated analogs. This suggests its potential use as a therapeutic agent targeting metabolic disorders.
Case Study 2: Receptor Binding Affinity
Research focused on the binding affinity of this compound to specific receptors involved in cellular signaling pathways. The findings demonstrated that the compound binds effectively to these receptors, potentially modulating their activity and influencing downstream signaling events.
Toxicological Considerations
While the biological activity of this compound is promising for research and therapeutic applications, it is essential to consider its toxicological profile. Studies have shown varying degrees of toxicity associated with fluorinated compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
